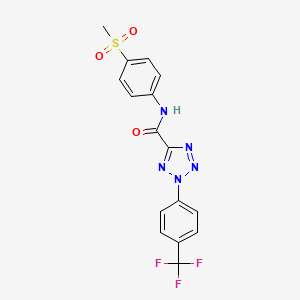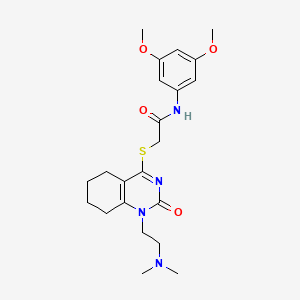![molecular formula C15H9F3N2O4S B2635492 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 453532-13-3](/img/structure/B2635492.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H9F3N2O4S and its molecular weight is 370.3. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
A series of N-substituted saccharins, including compounds related to the chemical structure , were synthesized and evaluated for various biological activities. These compounds demonstrated significant anti-inflammatory, antioxidant, and anticancer activities against hepatic cancer cells. Additionally, they showed antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlights the potential of these compounds as selective inhibitors of the human COX-1 enzyme, indicating their promise as potent anti-inflammatory drugs. Molecular docking studies further supported their high binding affinities, enhancing their inhibition activity with the COX-1 enzyme active site. Density Functional Theory (DFT) calculations correlated the chemical properties and quantum factors of these sultams with their biological activity, especially noting one ester with the lowest ionization potential and energy gap, which correlated with its cytotoxic activity (Al-Fayez et al., 2022).
Antitumor Activity
Another study focused on the synthesis of novel benzisothiazolone derivatives as potential antifoulants. These compounds, including closely related structures, were synthesized and characterized, indicating the broad applicability of this class of compounds in developing novel therapeutic agents with potential antifoulant properties (Xu et al., 2006).
Antibacterial Activity
Benzisothiazolone derivatives have been synthesized and shown to exhibit good antibacterial activity against a range of bacteria including Escherichia coli, Staphylococcus aureus, Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis. These studies highlight the potential use of such compounds in treating bacterial infections and their role in developing new antibacterial agents (Feng-ling, 2008).
Enzyme Inhibition for Therapeutic Applications
The derivatives of benzisothiazolone, including the compound , have been explored for their inhibitory effects on various enzymes, indicating potential therapeutic applications. Their ability to act as enzyme inhibitors can be harnessed in designing drugs targeting specific pathways involved in diseases (Greig et al., 2001).
properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4S/c16-9-5-6-10(14(18)13(9)17)19-12(21)7-20-15(22)8-3-1-2-4-11(8)25(20,23)24/h1-6H,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYLLQQMSHCICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


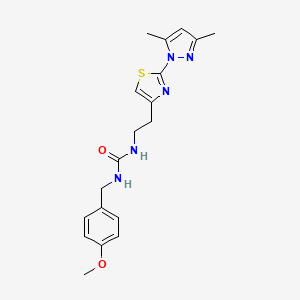
![Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-](/img/structure/B2635413.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2635414.png)
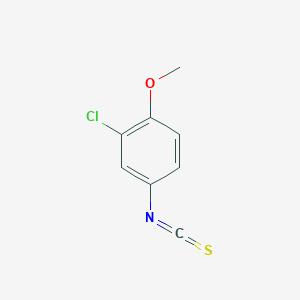
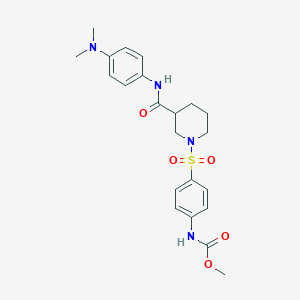

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-(2-hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2635420.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2635425.png)
